1-Acetamido-3,5-difluorobenzene

説明

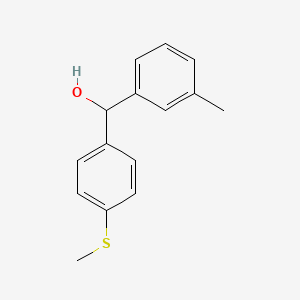

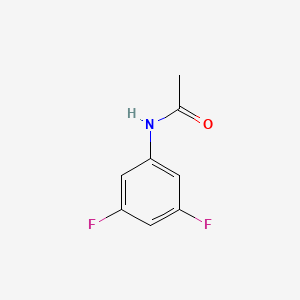

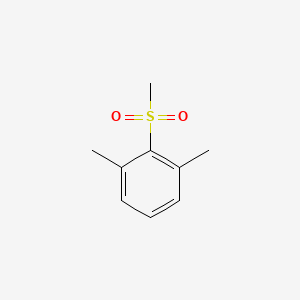

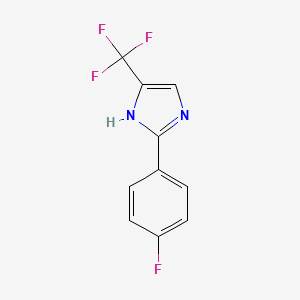

“1-Acetamido-3,5-difluorobenzene” is a chemical compound . It is also known as "N-(3,5-Difluorophenyl)acetamide" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of m-difluorobenzene via Balz-Schiemann reaction has been described . This method involves double diazotization from m-phenylenediamine, which can be tricky due to potential hazards associated with the strongly exothermic and thermally unstable diazonium intermediate . A continuous-flow methodology has been reported to address these challenges, which can rapidly synthesize m-Difluorobenzene with 85% total yield .

Chemical Reactions Analysis

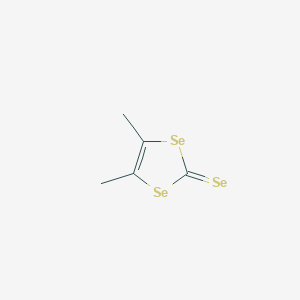

The Diels–Alder (DA) reaction of biomass-derived furans is an emerging technology for the preparation of new molecular entities and “drop-in” commodity chemicals . The use of an unexplored chitin derived furan, 3-acetamido-5-acetylfuran (3A5AF), has been reported . The 3-acetamido group promoted a remarkable increase in the kinetics of the DA reaction, allowing for the preparation of 7-oxanorbornenes (7-ONBs) at 50 °C .

科学的研究の応用

-

Organic Solar Cells

- Application : 1,2-Difluorobenzene has been used in the field of organic solar cells .

- Method : This compound is used as a solvent in the electrochemical studies of transition metal complexes .

- Results : The use of 1,2-Difluorobenzene has contributed to the development of organic solar cells, pushing their efficiency to new heights .

-

Electrochemical Analysis

- Application : 1,2-Difluorobenzene has been used as a solvent for the electrochemical analysis of transition metal complexes .

- Method : This compound is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant, making it suitable for electrochemical analysis .

- Results : The use of 1,2-Difluorobenzene has facilitated the study of transition metal complexes .

-

Designing Simple Conjugated Polymers for Scalable and Efficient Organic Solar Cells

- Application : 1,2-Difluorobenzene has been used in the field of organic solar cells .

- Method : This compound is used as a solvent in the electrochemical studies of transition metal complexes .

- Results : The use of 1,2-Difluorobenzene has contributed to the development of organic solar cells, pushing their efficiency to new heights .

-

Electrochemical Analysis

- Application : 1,2-Difluorobenzene has been used as a solvent for the electrochemical analysis of transition metal complexes .

- Method : This compound is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant, making it suitable for electrochemical analysis .

- Results : The use of 1,2-Difluorobenzene has facilitated the study of transition metal complexes .

将来の方向性

The use of chitin derived furan, 3-acetamido-5-acetylfuran (3A5AF), in the Diels–Alder (DA) reaction is an emerging technology . This approach addresses the challenge of the direct use of electron-poor furanic platforms as dienes . This is certainly the first step for expanding the toolbox of chitin derived 3A5AF as a diene . Another research proposed a new approach to convert N-acetylglucosamine (NAG) and chitin to 3A5AF using biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids .

特性

IUPAC Name |

N-(3,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIQXIIPEIRJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378860 | |

| Record name | 1-Acetamido-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetamido-3,5-difluorobenzene | |

CAS RN |

404-01-3 | |

| Record name | 1-Acetamido-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)